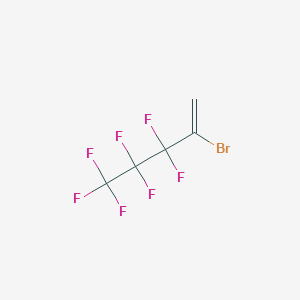

2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene

Descripción general

Descripción

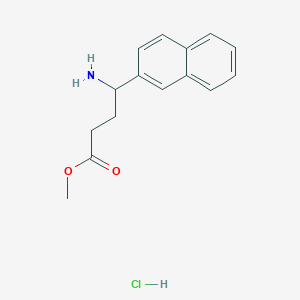

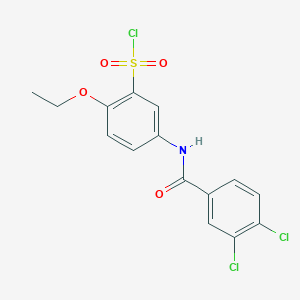

“2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene” is a chemical compound . The molecular formula is C6H2ClF9 .

Molecular Structure Analysis

The molecular formula of “2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene” is C6H2ClF9 . The average mass is 280.519 Da and the monoisotopic mass is 279.970123 Da .Aplicaciones Científicas De Investigación

Ene Reactions and Formation of N-trifluoromethylhydroxylamines

Trifluoronitrosomethane exhibits ene reactions with olefins, including but-1-ene, cyclopentene, and others, forming N-alkenyl-N-trifluoromethylhydroxylamines. This reactivity highlights its potential in synthesizing compounds with N-trifluoromethylhydroxylamine functionalities, which are of interest in various organic syntheses and chemical studies M. Barlow, R. Haszeldine, K. W. Murray, 1980.

Reactions with Transition Metal Anions

The study of reactions between 1-chloro-2-(trifluoromethyl)-hexafluorocyclopent-1-ene and various transition metal anions reveals insights into nucleophilic vinyl substitution reactions. This research provides a deeper understanding of metal-halogen exchange processes and the formation of σ-vinyl complexes, showcasing the compound's utility in developing metal-organic frameworks and coordination chemistry P. K. Sazonov, G. A. Artamkina, I. Beletskaya, 2001.

Direct Gas-phase Fluorination

Direct gas-phase fluorination of hexafluoropropene trimers, including perfluoro-3-ethyl-2,4-dimethyl-pent-2-ene, has been studied, indicating the formation of stable perfluororadicals under specific conditions. This research could be relevant for the development of new fluorination methods and the synthesis of perfluorinated radicals for applications in materials science and polymer chemistry M. Novikova, V. Zakharov, A. Denisov, 1992.

Fluorinated Tetraphenylporphyrin Free Base Catalysis

A fluorinated free base porphyrin has been shown to catalyze the reduction of oxygen by ferrocene at a water/1,2-dichloroethane interface, indicating the potential of fluorinated compounds in catalyzing redox reactions across liquid/liquid interfaces. This finding could be leveraged in designing catalysts for electrochemical applications and energy conversion technologies I. Hatay, B. Su, Manuel A. Méndez, 2010.

Fluorinated Corrole-TiO2 Nanoparticle Conjugates

Fluorinated corrole derivatives have been used to functionalize TiO2 nanoparticles, suggesting applications in optical imaging and potentially in photocatalysis. Such conjugates could be employed as contrast agents for noninvasive optical imaging or as components in solar cells and photocatalytic systems C. Blumenfeld, R. Grubbs, R. Moats, 2013.

Mecanismo De Acción

Target of Action

Similar fluorinated compounds have been known to interact with various metal ions .

Biochemical Pathways

Fluorinated compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways .

Result of Action

It’s known that fluorinated compounds can have a wide range of effects, depending on their specific structures and the targets they interact with .

Propiedades

IUPAC Name |

2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF9/c1-2(7)3(8,5(11,12)13)4(9,10)6(14,15)16/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXGYNVBCCZVDNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382103 | |

| Record name | 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

CAS RN |

261503-66-6 | |

| Record name | 2-chloro-3,4,4,5,5,5-hexafluoro-3-(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-Bromo-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(26),9(14),10,12,22,24-hexaene](/img/structure/B1607676.png)

![3-[(4-Chlorophenyl)sulfonyl]-2-methylpropanoic acid](/img/structure/B1607687.png)

![4-[[(4-Chloro-2,5-dimethylphenyl)sulfonyl]methyl]aniline](/img/structure/B1607690.png)